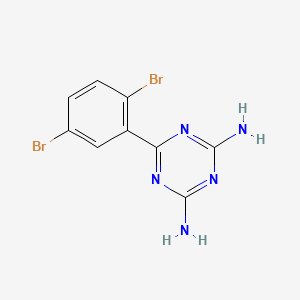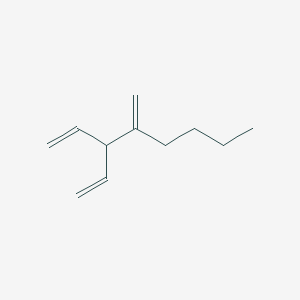
3-Ethenyl-4-methylideneoct-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenyl-4-methylideneoct-1-ene is an organic compound with the molecular formula C_10H_16 It is characterized by the presence of both an ethenyl group and a methylidene group attached to an octene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-4-methylideneoct-1-ene can be achieved through several methods. One common approach involves the use of alkenylation reactions where an appropriate octene derivative is reacted with ethenyl and methylidene precursors under controlled conditions. Catalysts such as palladium or nickel complexes are often employed to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale alkenylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
3-Ethenyl-4-methylideneoct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the ethenyl and methylidene groups into saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides, alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
3-Ethenyl-4-methylideneoct-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethenyl-4-methylideneoct-1-ene involves its interaction with specific molecular targets. The ethenyl and methylidene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed effects.
類似化合物との比較
Similar Compounds
- 3-Ethenyl-4-methylidenehex-1-ene
- 3-Ethenyl-4-methylidenedec-1-ene
- 3-Ethenyl-4-methylidenedodec-1-ene
Uniqueness
3-Ethenyl-4-methylideneoct-1-ene is unique due to its specific chain length and the presence of both ethenyl and methylidene groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
57217-05-7 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC名 |
3-ethenyl-4-methylideneoct-1-ene |
InChI |
InChI=1S/C11H18/c1-5-8-9-10(4)11(6-2)7-3/h6-7,11H,2-5,8-9H2,1H3 |
InChIキー |
UQAZRLSRJLPEDX-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C)C(C=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)
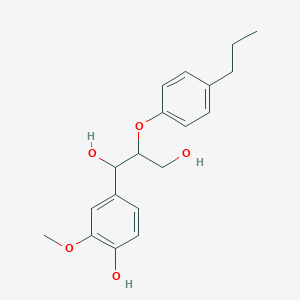
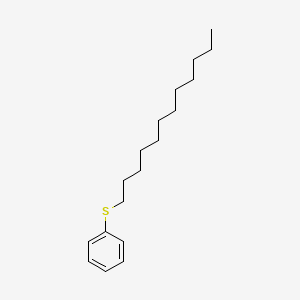
![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
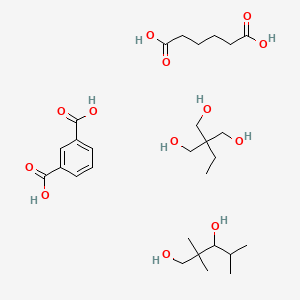
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
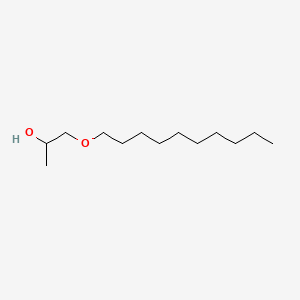
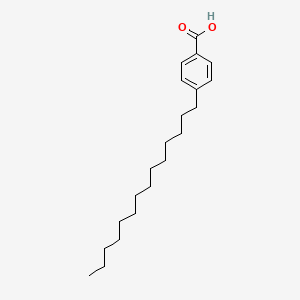
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
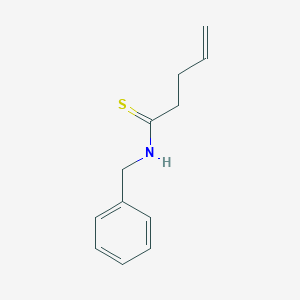
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
